N-(4-Bromophenyl)-3-pyridinamine
Overview
Description
N-(4-Bromophenyl)-3-pyridinamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amine group
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These targets play a crucial role in the compound’s biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function . This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
N-(4-Bromophenyl)-3-pyridinamine may affect various biochemical pathways. Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have a variety of biological effects, depending on their specific targets and the nature of their interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-pyridinamine typically involves the reaction of 4-bromoaniline with 3-chloropyridine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-bromoaniline reacts with 3-chloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Boronic acids and palladium catalysts in a solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4-Bromophenyl)-3-aminopyridine.
Substitution: Various substituted phenyl-pyridinamine derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-Bromophenyl)-3-pyridinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of N-(4-Bromophenyl)-3-pyridinamine, used in various organic synthesis applications.
3-Aminopyridine: Another building block in organic synthesis, used in the preparation of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both the bromophenyl and pyridinamine moieties. This dual functionality allows for versatile chemical modifications and applications in different fields, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-bromophenyl)pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYIUTCUZFKMAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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